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Compound of Interest

Compound Name: 7-Oxo-ganoderic acid Z

Cat. No.: B12400513

CAS Number: 929248-72-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid isolated from the medicinal
mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1] As a member of the
extensive family of ganoderic acids, this compound has garnered scientific interest for its
diverse pharmacological activities. Triterpenoids from Ganoderma species are recognized for
their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antioxidant
effects.[1] This technical guide provides a comprehensive overview of the available scientific
data on 7-Oxo-ganoderic acid Z, focusing on its chemical properties, biological activities, and
mechanisms of action, with detailed experimental protocols for its evaluation.

Chemical Properties

7-Oxo-ganoderic acid Z is a highly oxygenated tetracyclic triterpenoid. Its core structure is
based on the lanostane skeleton.
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Property Value Reference

CAS Number 929248-72-6 [1]

Molecular Formula C30H4604 [1]

Molecular Weight 470.70 g/mol [1]
(E,6R)-6-

[(3S,5R,10S,13R,14R,17R)-3-
hydroxy-4,4,10,13,14-
pentamethyl-7-oxo-

IUPAC Name [2]
1,2,3,5,6,11,12,15,16,17-
decahydrocyclopenta[a]phena
nthren-17-yl]-2-methylhept-2-

enoic acid

Class Triterpenoid [1][2]

Biological Activities and Quantitative Data

7-Oxo-ganoderic acid Z has been investigated for several biological activities, positioning it as
a compound of interest for further pharmacological development.[1]

Anti-Tumor Activity

While specific data for 7-Oxo-ganoderic acid Z is limited, related compounds from
Ganoderma show significant anti-proliferative effects. For instance, a structurally similar
compound, 7-Oxo-ganoderic acid Z2, has demonstrated inhibitory activity against lung cancer

cells.

Compound Cell Line Assay ICs0 (UM) Reference

7-Oxo-ganoderic ~ H460 (Human
_ MTT 43.1 [3]
acid Z2 lung cancer)

Anti-Mycobacterial Activity
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7-Oxo-ganoderic acid Z has been identified as a natural product with activity against
Mycobacterium tuberculosis.[4] While specific Minimum Inhibitory Concentration (MIC) values
for this particular compound are not detailed in the currently available literature, related
lanostane triterpenoids from Ganoderma species have shown potent activity. For example, a
semi-synthetic derivative of a natural anti-TB lanostane exhibited an MIC of 0.313 pg/mL
against the virulent H37Rv strain.[5]

Compound Strain Assay MIC (pg/mL) Reference
7-Oxo-ganoderic  Mycobacterium Data not
: . N/A . [4]

acid Z tuberculosis available
Lanostane
Triterpenoid M. tuberculosis

o MABA 0.313 [5]
Derivative H37Rv
(GA003)
Lanostane
Triterpenoid M. tuberculosis

o _ MABA 0.313-1.25 [5]
Derivative XDR Strains
(GA003)

Anti-Inflammatory and Antioxidant Activities

This compound is known to modulate inflammatory pathways and exhibit antioxidant
properties.[1] The mechanism is believed to involve the inhibition of key signaling molecules
like NF-kB and the MAPK pathways.[1] Specific ECso or ICso values for these activities are not
yet published.

Signaling Pathways and Mechanism of Action

7-Oxo-ganoderic acid Z is reported to exert its biological effects by modulating key cellular
signaling pathways that are central to inflammation and cell proliferation, namely the NF-kB and
MAPK pathways.[1]

Inhibition of NF-kB Signaling Pathway
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The NF-kB pathway is a critical regulator of the inflammatory response. In unstimulated cells,
NF-kB is sequestered in the cytoplasm by its inhibitor, IkB. Inflammatory stimuli, such as

lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent
degradation of kB, allowing NF-kB to translocate to the nucleus and activate the transcription

of pro-inflammatory genes. Ganoderic acids typically inhibit this pathway, preventing NF-kB
activation.[6][7]
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Inhibition of the NF-kB Signaling Pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade
involved in cellular processes like proliferation, differentiation, and stress response. It typically
consists of three main kinase tiers: ERK, JNK, and p38. Aberrant activation of these pathways
is common in cancer and inflammatory conditions. 7-Oxo-ganoderic acid Z is thought to
interfere with the phosphorylation cascade within the MAPK pathway, leading to a reduction in
the inflammatory and proliferative responses.[1]
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General Modulation of MAPK Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological

activities of 7-Oxo-ganoderic acid Z.

General Experimental Workflow

A typical workflow for evaluating the bioactivity of a natural product like 7-Oxo-ganoderic acid
Z involves a series of steps from initial screening to mechanistic studies.
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General workflow for bioactive compound evaluation.

Anti-Tumor Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

o Cell Culture: Culture human cancer cells (e.g., H460) in appropriate media (e.g., RPMI-1640
with 10% FBS) at 37°C in a humidified 5% COz2 incubator.
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e Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 10* cells/well and allow
them to adhere overnight.

o Treatment: Prepare serial dilutions of 7-Oxo-ganoderic acid Z in culture medium. Replace
the existing medium with 100 uL of the medium containing the compound at various
concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

 Incubation: Incubate the plates for 24, 48, or 72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the I1Cso value using non-linear regression analysis.

Anti-Mycobacterial Activity: Microplate Alamar Blue
Assay (MABA)

This colorimetric assay is commonly used to determine the MIC of compounds against M.
tuberculosis.

e Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth
supplemented with OADC. Adjust the bacterial suspension to a McFarland standard of 1.0
and then dilute 1:50.

o Plate Preparation: Add 100 pL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
Add 100 pL of the compound stock solution to the first well and perform serial two-fold
dilutions across the plate.

 Inoculation: Add 100 pL of the prepared bacterial inoculum to each well. Include a drug-free
control and a sterile control.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12400513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Incubation: Seal the plate and incubate at 37°C for 5-7 days.

o Alamar Blue Addition: Add 20 pL of Alamar Blue reagent and 12.5 pL of 20% Tween 80 to
each well. Re-incubate for 24 hours.

e Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is
defined as the lowest concentration of the compound that prevents this color change.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production
Assay

This assay measures the inhibitory effect of the compound on NO production in LPS-stimulated
macrophages.

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

o Seeding: Seed cells in a 96-well plate at a density of 5 x 10* cells/well and incubate
overnight.

o Pre-treatment: Treat the cells with various concentrations of 7-Oxo-ganoderic acid Z for 1
hour.

 Stimulation: Induce inflammation by adding LPS (1 pg/mL) to the wells (except for the
negative control) and incubate for 24 hours.

o Griess Assay: Collect 50 pL of the cell culture supernatant from each well. Mix it with 50 pL
of Griess Reagent A followed by 50 pL of Griess Reagent B.

o Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

» Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of
nitrite in the samples and determine the percentage inhibition of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.
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e Solution Preparation: Prepare a stock solution of 7-Oxo-ganoderic acid Z in methanol.
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

e Reaction Mixture: In a 96-well plate, add 100 pL of the compound at various concentrations
to the wells.

o DPPH Addition: Add 100 pL of the DPPH solution to each well. Include a control with
methanol instead of the sample. Ascorbic acid can be used as a positive control.

 Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
e Absorbance Measurement: Measure the absorbance at 517 nm.

o Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula:
[(A_control - A_sample) / A_control] * 100. Determine the ECso value, which is the
concentration required to scavenge 50% of the DPPH radicals.

Conclusion

7-Oxo-ganoderic acid Z, a triterpenoid from Ganoderma lucidum, demonstrates a range of
promising biological activities, including anti-tumor, anti-mycobacterial, anti-inflammatory, and
antioxidant effects. Its mechanism of action appears to be linked to the modulation of
fundamental cellular signaling pathways such as NF-kB and MAPK. While quantitative data for
this specific compound is still emerging, the information available for closely related ganoderic
acids underscores its potential as a lead compound for drug discovery. Further in-depth studies
are warranted to fully elucidate its therapeutic potential, establish precise efficacy and safety
profiles, and explore its utility in preclinical models of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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